molecular formula C34H45N4O12S2- B13844663 ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate

ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate

Katalognummer: B13844663
Molekulargewicht: 765.9 g/mol
InChI-Schlüssel: JFGUGXKQHOPKJN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate: is a complex chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a subject of interest for scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate involves several steps and specific reaction conditions. One common method includes the reaction of diethylcarbamate with hydrogen sulfate and methyl sulfate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .

Analyse Chemischer Reaktionen

ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield different sulfate derivatives, while substitution reactions can lead to the formation of various carbamate derivatives .

Wissenschaftliche Forschungsanwendungen

ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate has several scientific research applications In chemistry, it is used as a reagent for synthesizing other complex molecules In biology, it may be used to study cellular processes and enzyme activitiesIndustrially, it can be used in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate involves its interaction with specific molecular targets and pathways. The compound may act as an alkylating agent, modifying the structure of target molecules and affecting their function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects.

Vergleich Mit ähnlichen Verbindungen

ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate can be compared with other similar compounds such as dimethyl sulfate and monomethyl sulfate. These compounds share some chemical properties but differ in their reactivity and applications. For example, dimethyl sulfate is a powerful alkylating agent widely used in organic synthesis, while monomethyl sulfate is less reactive and primarily used in specific industrial applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals. Further studies and applications of this compound may lead to new discoveries and advancements in multiple disciplines.

Eigenschaften

Molekularformel

C34H45N4O12S2-

Molekulargewicht

765.9 g/mol

IUPAC-Name

3-[3,8-bis(ethoxycarbonylamino)-6-phenylphenanthridin-5-ium-5-yl]propyl-diethyl-methylazanium;methanesulfonoperoxoate;oxido sulfite

InChI

InChI=1S/C33H40N4O4.CH4O4S.H2O4S/c1-6-37(5,7-2)21-13-20-36-30-23-26(35-33(39)41-9-4)17-19-28(30)27-18-16-25(34-32(38)40-8-3)22-29(27)31(36)24-14-11-10-12-15-24;1-6(3,4)5-2;1-4-5(2)3/h10-12,14-19,22-23H,6-9,13,20-21H2,1-5H3;2H,1H3;1H,(H,2,3)/p-1

InChI-Schlüssel

JFGUGXKQHOPKJN-UHFFFAOYSA-M

Kanonische SMILES

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)OCC)NC(=O)OCC.CS(=O)(=O)O[O-].[O-]OS(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.